

An In-depth Technical Guide to 1-Butylcyclobutanol: Chemical Properties and Structure

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Compound of Interest

Compound Name: 1-Butylcyclobutanol

Cat. No.: B13815066

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of **1-Butylcyclobutanol**. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed chemical data and experimental insights.

Core Chemical and Physical Properties

1-Butylcyclobutanol, with the CAS number 20434-34-8, is a tertiary alcohol characterized by a cyclobutane ring with a butyl group and a hydroxyl group attached to the same carbon atom. [1][2] Its chemical characteristics are summarized in the tables below.

Table 1: General Chemical Properties

Property	Value	Source
IUPAC Name	1-butylcyclobutan-1-ol	[1]
Molecular Formula	C ₈ H ₁₆ O	[1][2]
CAS Number	20434-34-8	[1][2]
Molecular Weight	128.21 g/mol	[1]
Canonical SMILES	CCCCC1(CCC1)O	[1]
InChIKey	OJTUXDCUCZTUBM-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Data

Property	Value	Source
Boiling Point	175 °C (at 751 Torr)	
Density	0.8721 g/cm ³	
pKa (Predicted)	15.38 ± 0.20	
XLogP3-AA	2.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area	20.2 Å ²	[1]

Chemical Structure

The structure of **1-Butylcyclobutanol** consists of a central four-membered cyclobutane ring. A butyl (C₄H₉) group and a hydroxyl (-OH) group are both bonded to the first carbon atom of this ring.

Figure 1: Chemical structure of **1-Butylcyclobutanol**.

Experimental Protocols

Synthesis of 1-Butylcyclobutanol via Grignard Reaction

A common and effective method for the synthesis of **1-Butylcyclobutanol** is the Grignard reaction. This involves the reaction of a butyl Grignard reagent, such as butylmagnesium bromide, with cyclobutanone.^[3]

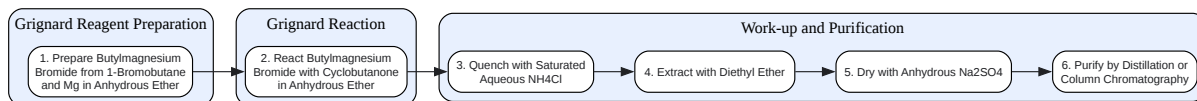
Materials:

- Magnesium turnings
- 1-Bromobutane
- Anhydrous diethyl ether
- Cyclobutanone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Drying agent (e.g., anhydrous sodium sulfate)
- Iodine crystal (as initiator)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.
 - In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.
 - Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to bubble.^[4]

- Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue stirring for 30-60 minutes to ensure the complete formation of butylmagnesium bromide.[4]
- Reaction with Cyclobutanone:
 - Cool the Grignard reagent solution to 0°C in an ice bath.
 - Dissolve cyclobutanone in anhydrous diethyl ether and add this solution to the dropping funnel.
 - Add the cyclobutanone solution dropwise to the cooled Grignard reagent with continuous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4]
- Work-up and Purification:
 - Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.[4]
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine all organic layers and wash with brine.
 - Dry the combined organic phase over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by distillation or column chromatography.



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Figure 2: Workflow for the synthesis of **1-Butylcyclobutanol**.

Spectroscopic Analysis

The structure and purity of **1-Butylcyclobutanol** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group's protons (triplets and multiplets in the upfield region) and the cyclobutane ring protons. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbon of the cyclobutane ring attached to the hydroxyl and butyl groups.^[1]

Infrared (IR) Spectroscopy

The IR spectrum of **1-Butylcyclobutanol** is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations from the alkyl groups will appear around 2850-3000 cm⁻¹. A C-O stretching band is expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of **1-Butylcyclobutanol**.^[1]

The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for tertiary alcohols include the loss of water and cleavage of the C-C bond adjacent to the hydroxyl group.

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